methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate
Description
Methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate is a synthetic sulfonamide-carbamate hybrid compound. Its structure comprises a central carbamate group (–O(CO)NH–) linked to a phenyl ring substituted with a sulfamoyl (–SO₂NH–) moiety. The sulfamoyl group is further connected to a 2-hydroxyethyl chain bearing a 4-(furan-2-yl)phenyl substituent.
The furan ring introduces electron-rich aromaticity, which may enhance binding to hydrophobic pockets in target proteins, while the hydroxyethyl group could influence solubility and hydrogen-bonding interactions. The compound’s synthesis likely involves multi-step reactions, including sulfonylation, carbamate formation, and heterocyclic coupling, as seen in analogous sulfonamide derivatives .
Properties
IUPAC Name |
methyl N-[4-[[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-27-20(24)22-16-8-10-17(11-9-16)29(25,26)21-13-18(23)14-4-6-15(7-5-14)19-3-2-12-28-19/h2-12,18,21,23H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKQUCCVWQDIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate typically involves multiple steps:
Formation of the furan-2-yl phenyl intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-2-yl boronic acid and a halogenated phenyl compound under palladium catalysis.
Introduction of the hydroxyethyl group: The intermediate is then subjected to a hydroxylation reaction using appropriate reagents such as osmium tetroxide or a similar oxidizing agent.
Sulfamoylation: The hydroxyethyl intermediate is reacted with a sulfamoyl chloride derivative to introduce the sulfamoyl group.
Carbamoylation: Finally, the compound is treated with methyl isocyanate to form the carbamate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of carbamate compounds, including those similar to methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate, exhibit significant anticancer properties. For instance, studies have shown that certain carbamate derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. Specifically, compounds with furan moieties have been linked to enhanced cytotoxicity against various cancer cell lines due to their ability to interact with cellular pathways involved in tumor growth .
Case Study : A series of furan-based carbamates demonstrated a reduction in β-amyloid content in HEK293 cells, suggesting potential applications in treating Alzheimer's disease . This highlights the compound's versatility beyond traditional cancer treatment.
2. Anti-inflammatory Properties
The sulfamoyl group present in the structure of this compound has been associated with anti-inflammatory effects. Compounds featuring sulfamoyl groups have been studied for their ability to modulate inflammatory responses, making them candidates for developing new anti-inflammatory drugs .
Agricultural Applications
1. Herbicide Development
The unique structure of this compound positions it as a potential herbicide. Research into similar compounds has shown efficacy against specific weed species without harming crops, suggesting that this compound could be engineered for selective herbicidal activity .
Case Study : A study on substituted isoxazoline carbamates indicated their effectiveness as selective herbicides, paving the way for further exploration into this compound for agricultural use .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate exerts its effects is likely related to its ability to interact with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the sulfamoyl and carbamate groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs are categorized based on key substituents and pharmacophores:
Key Observations
Sulfonamide Derivatives: The target compound shares the sulfamoyl (–SO₂NH–) group with sulfamethizole impurity () and trifluoromethylphenyl sulfamoyl amides (). However, the latter’s trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to higher antibacterial activity .
Carbamate Derivatives :
- The methyl carbamate group is structurally simpler than the multi-cyclic carbamate in daclatasvir (), which targets hepatitis C virus (HCV) protease. This suggests the target compound may have a narrower activity spectrum .
- Compared to pesticide carbamates like desmedipham (), the target compound lacks the ethoxy linkage and aromatic stacking groups, reducing likely herbicidal activity .
Heterocyclic Influence :
- The furan-2-yl group in the target compound contrasts with thiadiazole () or pyridone () rings in other sulfonamides. Furan’s electron-rich nature may favor interactions with bacterial DNA gyrase or fungal enzymes, though its potency may be lower than nitro- or trifluoromethyl-substituted analogs .
Biological Activity
Methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 263.25 g/mol
- CAS Number : 168527023
The structure includes a furan moiety and a sulfamoyl group, which are often associated with various biological activities.
Antimicrobial Activity
Research has indicated that compounds containing furan and sulfamoyl groups exhibit antimicrobial properties. For example, studies on related sulfamoyl derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may similarly inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cell wall synthesis.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Sulfamoyl compounds have been studied for their ability to inhibit tumor cell proliferation. A study examining similar carbamate derivatives found that they could induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and death.
Case Studies
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In Vitro Studies :
- A study conducted on derivatives of methyl carbamate demonstrated cytotoxic effects against human cancer cell lines (e.g., MCF-7 breast cancer cells). The tested compounds exhibited IC values in the micromolar range, indicating significant potency.
- The specific effects of this compound were not directly reported but can be inferred based on structural similarities.
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Animal Models :
- In vivo studies using animal models have shown that related compounds can reduce tumor sizes significantly when administered at specific dosages over a defined period. These findings suggest that further exploration into the pharmacokinetics and bioavailability of this compound is warranted.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
